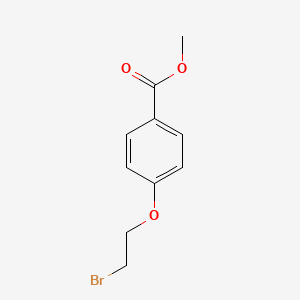

Methyl 4-(2-bromoethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-bromoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBJPYYTGUCVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365504 | |

| Record name | methyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56850-91-0 | |

| Record name | methyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate

CAS Number: 56850-91-0

Introduction

Methyl 4-(2-bromoethoxy)benzoate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a methyl benzoate group and a terminal bromoethoxy chain, offers two distinct points for chemical modification. This allows for its use as a versatile linker or building block in the synthesis of more complex molecules with tailored properties. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, sourced from the PubChem database, provide essential information for handling, reaction setup, and analytical characterization.[1]

| Property | Value | Source |

| Molecular Formula | C10H11BrO3 | PubChem[1] |

| Molecular Weight | 259.10 g/mol | PubChem[1] |

| CAS Number | 56850-91-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] In this case, the synthesis proceeds by the reaction of methyl 4-hydroxybenzoate with an excess of 1,2-dibromoethane in the presence of a suitable base.

Reaction Rationale

The hydroxyl group of methyl 4-hydroxybenzoate is weakly acidic and can be deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. 1,2-dibromoethane serves as the electrophile. Using an excess of 1,2-dibromoethane is crucial to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct where the phenoxide reacts with both ends of the dibromoethane. The primary alkyl bromide is a good substrate for S(_N)2 reactions, leading to the formation of the desired ether linkage.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar mono-alkylation of a phenol with 1,2-dibromoethane.[3]

-

Reaction Setup:

-

To a solution of methyl 4-hydroxybenzoate (1.0 eq) in acetone (10 mL per gram of phenol), add anhydrous potassium carbonate (3.0 eq).

-

Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

-

Reaction:

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The exact ratio should be determined by TLC analysis.

-

Characterization

Due to the lack of publicly available spectra for this compound, the following characterization data is predicted based on the analysis of its structural components and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl ester protons, and the two methylene groups of the bromoethoxy chain. The aromatic protons will likely appear as two doublets in the region of δ 7.0-8.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm. The two methylene groups will appear as triplets, with the one adjacent to the oxygen being more downfield (around δ 4.4 ppm) than the one adjacent to the bromine (around δ 3.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 114-162 ppm), the methyl carbon of the ester (around 52 ppm), and the two methylene carbons of the bromoethoxy chain (one around 68 ppm and the other around 28 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.

-

C-O stretch (aromatic ether): Two bands are expected, one around 1250 cm⁻¹ and another around 1040 cm⁻¹.[4]

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[5]

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C-Br stretch: An absorption in the fingerprint region, typically between 690-515 cm⁻¹.[6]

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate due to its bifunctional nature, allowing for sequential or orthogonal chemical transformations.

As a Bifunctional Linker

The molecule can act as a linker to connect two different molecular entities. The bromoethoxy group provides a reactive handle for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation or other derivatizations. This is particularly useful in the construction of:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): These molecules require a linker to connect a protein-binding ligand and an E3 ligase-binding ligand.

-

Functionalized Polymers and Surfaces: The molecule can be used to modify the surface of materials to introduce specific functionalities.

Logical Flow of Application

Caption: Potential synthetic pathways for utilizing this compound as a bifunctional linker.

Precursor for Biologically Active Molecules

The structural motif of an alkoxy-substituted benzene ring is common in many pharmaceutically active compounds.[7] The bromoethoxy side chain can be further elaborated to introduce other functional groups, making this compound a useful starting material for the synthesis of novel drug candidates. For instance, similar bromoethoxy-containing compounds have been used in the synthesis of CNS agents.[8]

Safety and Handling

Based on data for similar compounds, this compound is expected to be an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound, with its CAS number 56850-91-0, is a valuable and versatile chemical intermediate. Its synthesis via the Williamson ether reaction is a robust and scalable method. The presence of two distinct reactive sites makes it an ideal candidate for use as a bifunctional linker in the development of targeted therapeutics and advanced materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their work.

References

-

The Royal Society of Chemistry. Supplementary Information for... [Link]

-

Química Organica.org. IR spectrum: Ethers. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

National Institutes of Health. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]

-

Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]

-

PubChem. [4-(2-Bromoethoxy)phenyl]-cyclohexylmethanone. [Link]

Sources

- 1. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jbiochemtech.com [jbiochemtech.com]

- 8. Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 4-(2-bromoethoxy)benzoate" chemical properties

An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate for Advanced Synthesis

Introduction and Strategic Overview

This compound (CAS No. 56850-91-0) is a bifunctional organic intermediate of significant interest to researchers in pharmaceutical drug discovery and materials science. Its structure incorporates two key reactive sites: a methyl ester on an aromatic ring and a primary alkyl bromide at the terminus of an ether chain. This arrangement allows for sequential and orthogonal chemical modifications, positioning it as a valuable linker and scaffold component.

The para-substituted aromatic core provides rigidity, while the ethoxy linkage offers a degree of conformational flexibility. The terminal bromide is a versatile handle for nucleophilic substitution, enabling covalent attachment to a wide range of substrates, while the ester can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation or other derivatizations. This guide provides a senior application scientist's perspective on the core properties, synthesis, characterization, and strategic application of this compound.

Physicochemical and Structural Properties

The fundamental properties of a reagent dictate its handling, reactivity, and purification. The data for this compound are summarized below. These values are primarily sourced from chemical databases and supplier specifications and should be confirmed by in-house analysis for critical applications.

Chemical Structure

The molecular structure of this compound is depicted below, illustrating the key functional groups.

Caption: Chemical structure of this compound.

Core Properties

| Property | Value | Source |

| CAS Number | 56850-91-0 | |

| Molecular Formula | C₁₀H₁₁BrO₃ | |

| Molecular Weight | 259.10 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | 93 - 97 °C | Supplier Data |

| Boiling Point | ~350 °C (Predicted) | |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone. Insoluble in water. |

Synthesis and Purification

The most logical and field-proven method for synthesizing this compound is the Williamson ether synthesis. This reaction pathway involves the deprotonation of a phenol followed by an Sₙ2 reaction with a primary alkyl halide.

Synthetic Rationale and Strategy

The synthesis starts from two readily available commercial precursors: Methyl 4-hydroxybenzoate (also known as methylparaben) and 1,2-dibromoethane.

-

Nucleophile Formation: Methyl 4-hydroxybenzoate possesses a weakly acidic phenolic hydroxyl group (pKa ~8.5). A moderately strong, non-nucleophilic base is required to deprotonate it to form the corresponding phenoxide. Potassium carbonate (K₂CO₃) is an ideal choice; it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions like ester hydrolysis.[1]

-

Electrophile and Reaction Conditions: 1,2-dibromoethane serves as the electrophile. Using a large excess of this reagent is a critical strategic choice. It leverages Le Châtelier's principle to drive the reaction towards the desired mono-alkylation product and statistically minimizes the formation of the dimeric byproduct, 1,2-bis(4-(methoxycarbonyl)phenoxy)ethane.

-

Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation, leaving the phenoxide nucleophile relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[1][2]

Detailed Experimental Protocol

This protocol is adapted from a well-established Williamson etherification procedure for a structurally similar substrate and is presented as a self-validating workflow.[1]

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq., e.g., 10.0 g, 65.7 mmol).

-

Solvent and Base Addition: Add anhydrous potassium carbonate (2.5 eq., 22.7 g, 164.3 mmol) and N,N-Dimethylformamide (DMF, 100 mL).

-

Electrophile Addition: Add 1,2-dibromoethane (5.0 eq., 28.5 mL, 328.5 mmol). Causality: The large excess is crucial to prevent dimerization.

-

Reaction: Heat the stirred mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting phenol spot is consumed (typically 6-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts. b. Stir the resulting slurry for 30 minutes to ensure complete precipitation. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and salts, followed by a small amount of cold hexane to remove residual 1,2-dibromoethane.

-

Purification: The primary impurity is often the dimeric byproduct. Recrystallization is the most effective purification method. a. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. An expected yield is typically in the 75-90% range.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Confirming the identity and purity of the final compound is paramount. Below are the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 8.8 Hz, 2H, Ar-H ortho to CO₂Me), δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-CH₂), δ 4.35 (t, J = 6.4 Hz, 2H, O-CH ₂-CH₂Br), δ 3.89 (s, 3H, -OCH ₃), δ 3.65 (t, J = 6.4 Hz, 2H, O-CH₂-CH ₂Br) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 166.7 (C=O), δ 163.0 (Ar-C-O), δ 131.6 (Ar-CH), δ 123.0 (Ar-C-CO₂Me), δ 114.2 (Ar-CH), δ 68.5 (O-C H₂-CH₂Br), δ 52.1 (-OC H₃), δ 28.9 (O-CH₂-C H₂Br) |

| FT-IR (ATR) | ν ~2950 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O ester stretch, strong), ~1605, 1510 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ether stretch), ~1100 cm⁻¹ (C-O ester stretch), ~650 cm⁻¹ (C-Br stretch) |

Interpretation Rationale:

-

¹H NMR: The two doublets in the aromatic region with coupling constants around 9 Hz are characteristic of a 1,4-disubstituted benzene ring. The two triplets for the ethoxy protons, integrating to 2H each, confirm the -CH₂-CH₂- linkage. The downfield triplet (~4.35 ppm) is adjacent to the ether oxygen, while the upfield triplet (~3.65 ppm) is adjacent to the bromine atom.

-

¹³C NMR: The carbonyl carbon is expected around 167 ppm. The four distinct aromatic signals confirm the para-substitution pattern. The two aliphatic carbons are clearly distinguished, with the carbon bonded to oxygen appearing more downfield than the one bonded to bromine.

Reactivity and Applications in Drug Development

This compound is a classic example of a "heterobifunctional linker." It provides a stable connection between two different molecular fragments.

Primary Reactivity Profile

-

N-Alkylation: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It reacts readily with primary and secondary amines, imidazoles, and other nitrogen nucleophiles to form stable C-N bonds. This is a common strategy for tethering a molecule to a protein-of-interest's surface lysine or histidine residues or for linking to an amine-containing pharmacophore.

-

O/S-Alkylation: Similarly, it can alkylate phenols, thiols, and alcohols under basic conditions to form ether or thioether linkages.

-

Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). This unmasks a new functional handle, allowing for subsequent coupling reactions, such as amide bond formation with an amine using coupling reagents like HATU or EDC.

Strategic Application Workflow

The following diagram illustrates a typical workflow where the compound is used to link a hypothetical drug scaffold (Scaffold-NH₂) to a targeting moiety or solubilizing group.

Caption: Strategic workflow for using the title compound as a linker.

This sequential approach is powerful in fragment-based drug discovery and in the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where precise control over linker attachment and length is critical.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under recommended storage conditions, but should be kept away from strong bases, oxidizing agents, and moisture.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information 2. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Polytetrafluoroethylene. National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 11, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved January 11, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Morpholine. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved January 11, 2026, from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

PubChem. (n.d.). Perfluorooctanoic acid. National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved January 11, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Fluorenone. National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Methylparaben. Retrieved January 11, 2026, from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved January 11, 2026, from [Link]

-

BDMAEE. (2024, January 11). methylparaben methyl 4-hydroxybenzoate. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2024, August 8). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved January 11, 2026, from [Link]

-

Nature Communications. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 4-(2-bromoethoxy)benzoate, a bifunctional organic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a validated synthesis protocol, potential applications, and essential safety and handling procedures.

Introduction and Physicochemical Properties

This compound (CAS No. 56850-91-0) is a valuable intermediate in organic synthesis.[1] Its structure incorporates a methyl benzoate moiety, a common pharmacophore, and a reactive bromoethoxy group, making it an ideal candidate for introducing a flexible ether linkage and a terminal electrophilic site. This dual functionality allows for its use in the construction of more complex molecules through nucleophilic substitution reactions.

Molecular Structure and Key Identifiers

The molecular structure of this compound consists of a central benzene ring substituted with a methoxycarbonyl group at position 1 and a 2-bromoethoxy group at position 4.

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 4-hydroxybenzoate

-

Sodium hydride (60% dispersion in mineral oil)

-

1,2-Dibromoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (3.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of various target molecules, particularly in the pharmaceutical industry. The bromoethoxy group serves as a reactive handle for the introduction of the methyl benzoate moiety onto a variety of scaffolds.

Role as an Alkylating Agent

The primary application of this compound is as an alkylating agent. The terminal bromine atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including phenols, amines, thiols, and carbanions. This allows for the facile introduction of the 4-(methoxycarbonyl)phenoxy)ethyl group into a lead molecule. This modification can be used to:

-

Introduce a flexible linker: The ethoxy chain provides a flexible spacer, which can be advantageous for optimizing the binding of a ligand to its target protein.

-

Improve pharmacokinetic properties: The addition of the ester and ether functionalities can modulate the solubility, lipophilicity, and metabolic stability of a drug candidate.

-

Serve as a handle for further functionalization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or with alcohols to form different esters.

Potential Therapeutic Areas

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in a variety of therapeutic agents. For instance, similar ether-linked aromatic structures are found in certain kinase inhibitors and receptor modulators. The use of related brominated benzoic acid esters as intermediates in the synthesis of anti-cancer and anti-HIV agents has been reported.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: [1]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis, particularly in the field of drug discovery. Its ability to act as an alkylating agent to introduce a flexible, functionalizable linker makes it a useful tool for medicinal chemists. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Methyl 4-(2-bromoethoxy)benzoate

Introduction

Methyl 4-(2-bromoethoxy)benzoate is a valuable bifunctional molecule widely utilized as a key building block in organic and medicinal chemistry. Its structure incorporates a methyl ester, an aromatic ring, and a bromoethoxy side chain, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds. The bromoethoxy group provides a reactive handle for nucleophilic substitution, while the methyl ester can be hydrolyzed or otherwise modified. This guide provides an in-depth, technically-grounded protocol for the synthesis of this compound, focusing on the widely employed Williamson ether synthesis. The discussion emphasizes the rationale behind procedural choices, ensuring a reproducible and scalable process for research and development applications.

I. Synthesis Pathway and Mechanism

The most direct and common route to this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[1][2] In this specific case, the phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a mild base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of 1,2-dibromoethane in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing one of the bromide ions to form the desired ether linkage.[3]

The key mechanistic steps are:

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃), removes the acidic proton from the hydroxyl group of methyl 4-hydroxybenzoate to generate a resonance-stabilized phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide attacks one of the primary carbon atoms of 1,2-dibromoethane.

-

Displacement: The carbon-bromine bond is cleaved, and a bromide ion is expelled as the leaving group, resulting in the formation of the ether product.

Using a large excess of 1,2-dibromoethane is a critical strategic choice. This tactic favors the desired mono-alkylation product by ensuring that the phenoxide is more likely to encounter a molecule of 1,2-dibromoethane rather than a molecule of the already-formed product, which could otherwise lead to the formation of a dimeric byproduct (1,2-bis(4-(methoxycarbonyl)phenoxy)ethane).

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of this compound.

II. Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Methyl 4-hydroxybenzoate | 152.15 | 10.0 g | 65.7 mmol | 1.0 |

| 1,2-Dibromoethane | 187.86 | 61.7 g (28.3 mL) | 328.5 mmol | 5.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 98.6 mmol | 1.5 |

| Acetone | - | 200 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.6 g, 98.6 mmol), and acetone (200 mL).

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (28.3 mL, 328.5 mmol) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain this temperature with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), observing the disappearance of the methyl 4-hydroxybenzoate spot.

-

Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite or a sintered glass funnel to remove the potassium carbonate and other inorganic salts.[1]

-

Work-up - Concentration: Wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone and excess 1,2-dibromoethane.

-

Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).[4]

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which is often an off-white solid or a pale oil that solidifies upon standing.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

III. Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

Expected Spectroscopic Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.01 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.38 (t, 2H, -OCH₂-), 3.89 (s, 3H, -OCH₃), 3.65 (t, 2H, -CH₂Br). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.6, 162.4, 131.6, 123.0, 114.2, 68.4, 52.0, 28.9. |

| Mass Spec (ESI-MS) | m/z: Calculated for C₁₀H₁₁BrO₃ [M+H]⁺: 258.99, Found: 258.9. |

| IR (ATR) | ν (cm⁻¹): ~2950 (C-H), ~1715 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1250 (C-O, ether), ~1100 (C-O, ester). |

IV. Process Rationale and Troubleshooting

-

Choice of Base: Potassium carbonate is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but mild enough to avoid side reactions like hydrolysis of the methyl ester. It is also inexpensive and easily removed by filtration.[1] Stronger bases like sodium hydride (NaH) could also be used but require anhydrous conditions and more careful handling.

-

Choice of Solvent: Acetone is a common solvent for this type of reaction. It is polar enough to dissolve the reactants, has an appropriate boiling point for reflux, and is relatively inert under the reaction conditions. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but it is more difficult to remove during work-up.

-

Troubleshooting - Dimer Formation: If a significant amount of the dimeric byproduct is observed, it indicates that the concentration of 1,2-dibromoethane was not high enough relative to the phenoxide. Increasing the excess of the alkylating agent (e.g., to 10 equivalents) can suppress this side reaction.

-

Troubleshooting - Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 24 hours, the reaction time can be extended. Alternatively, a more polar aprotic solvent like DMF or the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can increase the reaction rate.[4]

V. Safety Considerations

-

1,2-Dibromoethane: This substance is a suspected carcinogen and is toxic. It should be handled with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetone: Acetone is highly flammable. Ensure that the heating of the reaction is performed using a heating mantle and that no open flames are present.

-

Sodium Hydroxide: The 5% NaOH solution used in the work-up is corrosive. Handle with appropriate care and PPE.

Conclusion

The Williamson ether synthesis provides a robust and efficient pathway for the preparation of this compound from readily available starting materials. By carefully controlling the stoichiometry, particularly the excess of 1,2-dibromoethane, and following a standard work-up and purification procedure, this valuable synthetic intermediate can be obtained in high yield and purity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in drug development and chemical synthesis.

References

- Vertex AI Search. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.

- PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate.

- Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).

- BYJU'S. Williamson Ether Synthesis reaction.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- PubChem, National Institutes of Health. This compound. CID 1898264.

- Utah Tech University. Williamson Ether Synthesis.

- Santa Cruz Biotechnology, Inc. This compound. CAS 56850-91-0.

Sources

Methyl 4-(2-bromoethoxy)benzoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Linkers in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the realms of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker molecule is paramount.[1][2][3] These are not mere spacers but are instead critical components that dictate the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. Methyl 4-(2-bromoethoxy)benzoate, a bifunctional molecule, represents a key building block in the synthesis of these sophisticated drug constructs. Its structure, featuring a reactive bromoethoxy group and a modifiable methyl ester, offers a versatile platform for the conjugation of diverse molecular entities. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the design of next-generation therapeutics.

I. Core Compound Identification and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the bedrock of its application in research and development.

IUPAC Name: this compound[4]

Table 1: Key Identifiers

| Identifier | Value | Source |

| CAS Number | 56850-91-0 | PubChem[4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[4] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCBr | PubChem[4] |

| InChIKey | RVBJPYYTGUCVFR-UHFFFAOYSA-N | PubChem[4] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 259.10 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

II. Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of methyl 4-hydroxybenzoate acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

-

Methyl 4-hydroxybenzoate

-

1,2-Dibromoethane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent and Reagent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. Then, add 1,2-dibromoethane (3.0 eq, in excess to minimize the formation of the bis-ether byproduct).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess 1,2-Dibromoethane: Using an excess of the dihalide favors the mono-alkylation product by increasing the probability of the phenoxide reacting with a fresh molecule of 1,2-dibromoethane rather than the already formed product.

-

Anhydrous Conditions: The presence of water can hydrolyze the ester and also compete with the phenoxide as a nucleophile, reducing the reaction efficiency.

-

Potassium Carbonate as Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide without causing significant hydrolysis of the methyl ester.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent for SN2 reactions, dissolving the reactants and facilitating the nucleophilic attack.

III. Applications in Drug Development: The Bifunctional Linker Paradigm

The true value of this compound lies in its bifunctional nature, making it an ideal linker for connecting different molecular entities in a drug conjugate.

Role as a Linker in PROTACs and ADCs

PROTACs and ADCs are revolutionary therapeutic modalities that require a linker to connect a targeting moiety (e.g., a small molecule ligand or an antibody) to a payload (e.g., a cytotoxic agent or a degrader-recruiting ligand).[1][2][3] The linker's length, flexibility, and chemical stability are critical for the overall efficacy and safety of the conjugate.

The bromoethoxy group in this compound provides a reactive handle for conjugation. The terminal bromine is a good leaving group, susceptible to nucleophilic substitution by, for example, a thiol group on a cysteine residue of an antibody or an amine group on a payload molecule. The ethoxy spacer provides a degree of flexibility and hydrophilicity, which can be beneficial for the solubility and conformational properties of the final conjugate.

The methyl ester end of the molecule can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated (e.g., as an NHS ester) and reacted with an amine-containing molecule, providing a second point of attachment.

Caption: Conceptual diagram illustrating the bifunctional conjugation capabilities of this compound.

Rationale for the Ethoxy Linker in Drug Design

The choice of an ethoxy linker, as present in this compound, is often a deliberate design element in medicinal chemistry:

-

Optimal Spacing: The two-carbon ethoxy chain provides a defined spatial separation between the conjugated molecules, which can be crucial for allowing each component to adopt its optimal conformation for binding to its respective target.

-

Modulation of Physicochemical Properties: The ether linkage can influence the solubility and membrane permeability of the final drug conjugate. Compared to a simple alkyl chain, the ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

-

Metabolic Stability: Ether linkages are generally more stable to metabolic degradation compared to, for instance, ester linkages, which can be readily cleaved by esterases in the plasma. This can lead to a longer in vivo half-life of the drug conjugate.

IV. Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

V. Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex therapeutic agents. Its bifunctional nature, with two distinct and orthogonally reactive functional groups, makes it a strategic component in the design of linkers for ADCs, PROTACs, and other targeted therapies. A thorough understanding of its synthesis, reactivity, and the rationale for its use in drug design is crucial for medicinal chemists and drug development professionals seeking to leverage its potential in creating innovative and effective medicines. As the field of targeted therapeutics continues to evolve, the demand for well-designed and synthetically accessible linkers like this compound is expected to grow, further solidifying its importance in the pharmaceutical sciences.

References

- Site-selective modification strategies in antibody–drug conjug

- PROTACs for BRDs proteins in cancer therapy: a review. PMC. (2022).

- PROTACs Targeting Epigenetic Proteins. PMC. (2023).

- Methyl 4-(bromomethyl)

- Methyl 4-bromo-2-bromomethyl-benzo

- CN113248373A - Preparation method of methyl benzoate compound - Google P

- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P

- Methyl 4-(2-bromoethoxy)

- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P

- Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degrad

- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug

- Methyl 4-(2-bromoacetyl)

- PROTACs Targeting Epigenetic Proteins. PMC.

- Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews (RSC Publishing). (2020).

- (PDF) PROTACs improve selectivity for targeted proteins.

- PROTACs for BRDs proteins in cancer therapy: a review. PMC. (2022).

- Drug-Linker Conjug

- Recent Developments in PROTAC-mediated Protein Degradation:

- Immunogenicity Considerations for ADCs: A Focus on Neutralizing Antibody Assays.

Sources

- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Experimental Determination of Methyl 4-(2-bromoethoxy)benzoate Solubility

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of Methyl 4-(2-bromoethoxy)benzoate. Given the scarcity of publicly available quantitative solubility data for this compound, this document outlines the necessary theoretical background, physicochemical properties, and detailed experimental protocols required to generate reliable and reproducible solubility profiles across a range of common laboratory solvents.

Introduction: The Need for Empirical Solubility Data

This compound is a halogenated aromatic ester with potential applications as an intermediate in organic synthesis and pharmaceutical research. A fundamental understanding of its solubility is critical for its practical application in reaction chemistry, purification processes such as crystallization, and the development of formulations. Solubility dictates solvent selection, reaction concentration, extraction efficiency, and bioavailability, making it a cornerstone of process development and chemical analysis.

A thorough review of scientific literature and chemical databases reveals a significant data gap concerning the quantitative solubility of this compound. This guide, therefore, shifts from presenting pre-existing data to providing a robust, self-validating methodology for its empirical determination.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental work, a review of the known physicochemical properties of this compound provides a basis for qualitative solubility predictions. These properties are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1] |

| Monoisotopic Mass | 257.98916 Da | [1][2] |

| Predicted XLogP3 | 3.0 | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 (ester and ether oxygens) | [3] |

| CAS Number | 56850-91-0 | [1] |

The structure contains both polar (ester and ether groups) and non-polar (benzene ring, alkyl chain) regions. The predicted XLogP value of 3.0 suggests a preference for lipophilic or moderately polar environments over highly aqueous media. The presence of hydrogen bond acceptors indicates potential interactions with protic solvents. Based on the "like dissolves like" principle, we can hypothesize that this compound will exhibit limited solubility in water, moderate solubility in polar aprotic solvents, and higher solubility in various organic solvents.

Experimental Workflow for Solubility Determination

A systematic approach is essential for generating accurate solubility data. The most widely accepted and robust method for determining equilibrium solubility is the shake-flask method, followed by quantitative analysis of the supernatant. The logical flow of this process is outlined below.

Caption: Experimental workflow for determining equilibrium solubility.

Materials and Reagents

-

Solute: this compound (verify purity via NMR or HPLC-MS).

-

Solvents: A selection of analytical grade solvents covering a range of polarities (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Equipment: Analytical balance, vials with screw caps, thermostatically controlled shaker or water bath, centrifuge, syringe filters (0.22 µm PTFE or appropriate), volumetric flasks, and a calibrated quantification instrument (HPLC-UV or UV-Vis Spectrophotometer).

Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Causality Note: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.

-

Dilution: Immediately dilute an accurately measured aliquot of the clear filtrate with a suitable solvent (typically the mobile phase for HPLC or the blank solvent for UV-Vis) to bring the concentration within the linear range of the analytical method's calibration curve.

Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity.

-

Instrument Setup:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water, is typically effective for benzoate derivatives[4]. A starting point could be a 60:40 (v/v) mixture of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (determined by a UV scan).

-

Injection Volume: 10-20 µL.

-

-

Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration to generate a calibration curve. The curve must exhibit high linearity (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted filtrate samples.

-

Determine the peak area for the analyte in each sample.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the final solubility of this compound in the original solvent.

-

Caption: Logic diagram for quantification using an external calibration method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table. This allows for easy comparison and interpretation.

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |

| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |

| Water | 10.2 | [Experimental Value] | [Calculated Value] |

This data will provide a clear empirical basis for solvent selection in any process involving this compound, moving beyond qualitative predictions to quantitative, actionable insights.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C10H11BrO3). University of Luxembourg. [Link]

-

ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 4-(2-bromoethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 4-(2-bromoethoxy)benzoate. As a Senior Application Scientist, the following content is synthesized from established safety data for this compound and related chemical classes to ensure a thorough understanding of the associated risks and mitigation strategies. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is critical for its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1] |

| Molecular Weight | 259.10 g/mol | PubChem[1] |

| CAS Number | 56850-91-0 | Santa Cruz Biotechnology[2] |

| Appearance | Solid (presumed) | General knowledge |

| Synonyms | 4-(2-Bromoethoxy)benzoic acid methyl ester | Santa Cruz Biotechnology[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are based on data from the European Chemicals Agency (ECHA).[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

The primary hazards associated with this compound are its irritant properties upon contact with the skin, eyes, and respiratory system.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the primary engineering control to minimize inhalation of any dusts or vapors.[3]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[4]

-

Eye and Face Protection: Chemical safety goggles that provide a secure seal around the eyes are mandatory.[5][6][7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]

-

Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[5][7] Nitrile gloves are a suitable option for incidental contact. For prolonged handling or immersion, gloves made of neoprene or other materials with high chemical resistance should be considered. Always inspect gloves for tears or degradation before use.[7]

-

Body Protection: A laboratory coat is the minimum requirement for body protection.[3] For procedures with a significant splash risk, a chemical-resistant apron or coveralls should be worn.[7]

-

Respiratory Protection: Under normal working conditions within a properly functioning chemical fume hood, respiratory protection is not typically necessary.[3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[6]

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and maintaining chemical integrity.

Handling

-

Avoid all direct contact with the skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[9]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9][10]

-

Keep containers tightly closed when not in use.[3]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers securely sealed.

-

Store away from incompatible materials such as strong oxidizing agents.[11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek medical attention.[12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Spill Response

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

Caption: Decision workflow for spill response.

Disposal Considerations

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[13][14][15]

-

Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[14][16]

-

Do not dispose of this chemical down the drain.[15]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.

References

-

U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

-

Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

-

Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

-

Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

-

GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

-

Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

-

Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, November 29). SAFETY DATA SHEET. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

- 1. This compound | C10H11BrO3 | CID 1898264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hazchemsafety.com [hazchemsafety.com]

- 5. pps-essentials.co.uk [pps-essentials.co.uk]

- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 7. trimaco.com [trimaco.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. westliberty.edu [westliberty.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. bucknell.edu [bucknell.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. 7.2 Organic Solvents [ehs.cornell.edu]

- 16. campusoperations.temple.edu [campusoperations.temple.edu]

Methyl 4-(2-bromoethoxy)benzoate: A Comprehensive Technical Guide for Synthetic Applications

Abstract: This technical guide provides an in-depth exploration of Methyl 4-(2-bromoethoxy)benzoate (CAS No: 56850-91-0), a pivotal starting material in modern organic synthesis. We will dissect its primary synthetic pathway, the Williamson ether synthesis, elucidating the mechanistic underpinnings and pragmatic experimental considerations. The guide details the compound's physicochemical properties and characteristic spectroscopic data, offering a framework for its identification and quality control. The core of this document focuses on the compound's utility as a bifunctional building block, showcasing the reactivity of its terminal alkyl bromide for constructing more complex molecular architectures relevant to pharmaceutical and materials science research. Detailed, field-tested protocols for its synthesis and a representative downstream application are provided to enable researchers to seamlessly integrate this versatile reagent into their workflows.

Introduction to this compound

This compound is a valuable chemical intermediate characterized by a unique combination of functional groups that render it highly useful for synthetic chemists. Its structure consists of a methyl benzoate core functionalized at the para position with a 2-bromoethoxy chain.

Key Structural Features:

-

Methyl Ester: A site for potential modification, such as hydrolysis to the corresponding carboxylic acid, enabling further derivatization (e.g., amide coupling).

-

Aromatic Ring: A stable scaffold that can participate in electrophilic aromatic substitution reactions, although this is less common given the other reactive sites.

-

Bromoethoxy Linker: This is the molecule's primary reactive handle. The ether linkage is generally stable under many reaction conditions, while the terminal primary alkyl bromide is an excellent electrophile for nucleophilic substitution (SN2) reactions.

This strategic combination allows for the introduction of a 4-(methoxycarbonyl)phenoxyethyl moiety onto a wide range of substrates, making it an ideal linker or spacer in the design of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

Synthesis and Mechanism

The most direct and widely employed method for synthesizing this compound is the Williamson Ether Synthesis . This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide.

The synthesis begins with the deprotonation of methyl 4-hydroxybenzoate using a moderate base, followed by an SN2 attack on an electrophilic ethane source, typically 1,2-dibromoethane.

Caption: Synthetic workflow for this compound.

Mechanistic Rationale: The reaction proceeds via an SN2 mechanism.[1][2]

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate. K₂CO₃ is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide nucleophile without causing unwanted side reactions like ester hydrolysis.

-

Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.

-

Displacement: This attack displaces a bromide ion as the leaving group, forming the new carbon-oxygen bond of the ether.

Using a significant excess of 1,2-dibromoethane is a critical experimental choice. This stoichiometric imbalance favors the desired monosubstitution product by ensuring that the phenoxide is more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the already-formed product, thereby minimizing the formation of the bis-ether byproduct. Polar aprotic solvents like DMF or acetone are preferred as they effectively solvate the cation (e.g., K⁺) while leaving the nucleophilic phenoxide anion relatively free, thus accelerating the rate of the SN2 reaction.[3]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized material.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 56850-91-0 | [4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |

| Molecular Weight | 259.10 g/mol | [4] |

| Appearance | White to off-white solid | Typical |

| IUPAC Name | this compound |[4] |

Table 2: Typical Spectroscopic Data for Characterization

| Technique | Data and Interpretation |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.00 (d, 2H): Aromatic protons ortho to the ester. δ ~6.95 (d, 2H): Aromatic protons ortho to the ether. δ ~4.35 (t, 2H): Methylene protons adjacent to the oxygen (-O-CH₂-). δ ~3.90 (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.65 (t, 2H): Methylene protons adjacent to the bromine (-CH₂-Br). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166.5: Ester carbonyl carbon. δ ~162.0: Aromatic carbon attached to the ether oxygen. δ ~131.5: Aromatic carbons ortho to the ester. δ ~123.0: Aromatic carbon attached to the ester. δ ~114.5: Aromatic carbons ortho to the ether oxygen. δ ~68.0: Methylene carbon adjacent to the oxygen (-O-CH₂-). δ ~52.0: Methyl ester carbon. δ ~28.5: Methylene carbon adjacent to the bromine (-CH₂-Br). |

| IR (KBr) | ~2950 cm⁻¹: C-H stretching. ~1720 cm⁻¹: Strong C=O stretching of the ester. ~1605, 1510 cm⁻¹: C=C aromatic ring stretching. ~1250 cm⁻¹: C-O ether stretching. |

Note: The NMR chemical shifts are predicted based on standard values for similar structures and serve as a guide for characterization.[5]

Core Utility as a Synthetic Building Block

The primary value of this compound lies in its role as a versatile synthetic building block. The terminal bromide is a prime site for nucleophilic displacement, allowing for the covalent attachment of this molecule to a vast array of nucleophilic scaffolds. This functionality is a cornerstone of linker chemistry in drug discovery and materials science.

Caption: Versatility as a synthetic building block.

This strategy is frequently used to:

-

Introduce Spacers: Elongate a molecule to optimize its binding to a biological target.

-

Improve Pharmacokinetics: Modify a drug candidate's solubility or metabolic stability.

-

Create Probes: Attach fluorescent dyes or affinity tags for biological assays.

-

Build Polymers: Use the reactive handle for polymerization or surface functionalization.

The bromine atom can be displaced by a wide range of nucleophiles, including primary and secondary amines, thiols, carboxylates, and azide ions, making it a gateway to a diverse library of derivative compounds.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and application.

Protocol 5.1: Synthesis of this compound

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

1,2-Dibromoethane (5.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate and anhydrous DMF (~5 mL per gram of hydroxybenzoate).

-

Add anhydrous potassium carbonate to the mixture.

-

Add 1,2-dibromoethane and heat the reaction mixture to 80-90 °C.

-

Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 5.2: Example Application - Synthesis of Methyl 4-(2-(diethylamino)ethoxy)benzoate

Reagents:

-

This compound (1.0 eq)

-

Diethylamine (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottom flask.

-

Add potassium carbonate, followed by diethylamine.

-

Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.

-